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Compound of Interest

Compound Name: Cpi637;cpi 637
Cat. No.: B13391650
Get Quote

Executive Summary & Strategic Positioning

CPI-637 is a potent, selective small-molecule inhibitor of the CBP (CREBBP) and EP300
(p300) bromodomains.[1][2] Unlike BET inhibitors (e.g., JQ1) that target BRD4, CPI-637
specifically disrupts the "writer" complex’s ability to anchor to chromatin via its bromodomain,
thereby collapsing the super-enhancer landscapes driving oncogenes like MYC and IRF4.

Critical Distinction for Researchers:

e CPI-637 is the optimized chemical probe for in vitro mechanistic studies, offering high
selectivity and cellular potency (EC50 ~0.6 uM).

o CPI-1612 is the structurally related clinical candidate optimized for in vivo pharmacokinetics
(oral bioavailability).

o Expert Insight: Do not use CPI-637 for oral dosing in mouse xenografts due to suboptimal
bioavailability. Use CPI-637 to validate biology in cell culture, then transition to CPI-1612 for
animal efficacy studies.

Mechanism of Action (MOA)
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MY C-driven cancers (e.g., Multiple Myeloma, specific subsets of Prostate Cancer and AML)
rely on Super-Enhancers (SEs)—Ilarge clusters of enhancers loaded with CBP/EP300 and
BRD4—to drive massive transcriptional output.

e Normal State: CBP/EP300 acetylates Histone H3 (specifically H3K18ac and H3K27ac).[3]
The CBP/EP300 bromodomain binds these acetylated lysines, creating a positive feedback
loop that anchors the HAT (Histone Acetyltransferase) machinery to the chromatin.

e Inhibition: CPI-637 competitively binds the CBP/EP300 bromodomain.[1][4][5]
o Collapse: This displaces CBP/EP300 from chromatin

Loss of H3K27ac
Failure to recruit BRD4

Transcriptional silencing of MYC.

MOA Visualization
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Caption: CPI-637 uncouples CBP/EP300 from chromatin, breaking the acetylation feedback
loop driving MYC.

Experimental Protocols
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Protocol A: In Vitro Viability & IC50 Determination

Objective: Establish cellular potency (GI150) in MYC-dependent lines.
Materials:
e Compound: CPI-637 (Store stock at 10 mM in anhydrous DMSO at -80°C).

o Control:Inactive Enantiomer of CPI-637 (Essential for specificity checks; often referred to as
Compound 28-inactive).

e Cell Lines:
o Positive Control (Sensitive): AMO-1 (Myeloma), LNCaP (Prostate), MOLM-16 (AML).
o Negative Control (Insensitive): Normal PBMCs or MYC-low lines.

Workflow:

Seeding: Plate cells in 96-well (opaque) plates.

o Suspension cells: 5,000-10,000 cells/well in 90 pL media.

o Adherent cells: 2,000-5,000 cells/well; allow 24h attachment.

e Dosing: Prepare 10x serial dilutions of CPI-637 and the Inactive Enantiomer in media (0.1%
DMSO final).

o Range: 10 uM down to 1 nM (8-point log scale).

e Incubation: 72 hours (Standard) or 120 hours (Slow-growing lines).

o Note: Epigenetic drugs often require longer incubation than cytotoxic chemo to manifest
phenotype.

o Readout: Add CellTiter-Glo (CTG) or MTT reagent. Read Luminescence/Absorbance.

e Analysis: Normalize to DMSO vehicle (100%). Fit non-linear regression (Sigmoidal dose-
response).
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Expected Value (Sensitive

Parameter . Notes
Lines)
. . ~0.03 uM (CBP) / 0.05 uM
Biochemical IC50 Cell-free TR-FRET assay
(EP300)

Concentration to reduce MYC

Cellular EC50 (MYC) ~0.60 uM )
protein by 50%

Viability readout (Line

Cellular GI50 0.2-2.0uM
dependent)

Protocol B: Validating Target Engagement (Biomarkers)

Obijective: Confirm that toxicity is due to CBP/EP300 inhibition and MYC suppression.
Critical Timing:

e 6 Hours: Loss of chromatin marks (H3K18ac, H3K27ac).

e 24 Hours: Loss of MYC mRNA/Protein.

e 48+ Hours: Apoptosis induction (PARP cleavage).

Step-by-Step:

o Treatment: Treat cells with 1 uM CPI-637 (approx. 2x EC50) and 1 uM Inactive Enantiomer.
Include a DMSO control.[1][6]

o Lysis:

o For Histones: Acid extraction or high-salt nuclear lysis buffer is recommended to ensure

histone recovery.
o For Transcription Factors: RIPA buffer with protease/phosphatase inhibitors.
o Western Blot Targets:

o Primary: c-MYC (Rabbit mAb), IRF4 (if Myeloma).
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o Mechanism Check: H3K18ac (Specific CBP target) and H3K27ac.

o Loading Control: Total Histone H3 (for chromatin marks) and GAPDH/Actin (for MYC).

e Result Interpretation:
o Success: Significant reduction in H3K18ac at 6h; Reduction in MYC at 24h.

o Specificity Check: The Inactive Enantiomer must NOT reduce H3K18ac or MYC. If it does,
your concentration is too high (off-target toxicity).

Protocol C: Chromatin Occupancy (ChiP-gPCR)

Objective: Prove CPI-637 displaces CBP/EP300 from MYC Super-Enhancers.

Crosslinking: 1% Formaldehyde, 10 min.

Antibodies: Anti-CBP (or Anti-p300), Anti-H3K27ac.[1]

Primers: Design primers for the MYC Super-Enhancer region (often located ~1.7Mb
downstream in Myeloma, or lineage-specific enhancers).

Data: Calculate % Input.

o Expectation: CPI-637 treatment reduces CBP signal at the enhancer significantly
compared to vehicle/inactive control.

In Vivo Guidelines (Read Carefully)

WARNING: CPI-637 is not optimized for oral bioavailability in rodents. It has high clearance
and moderate solubility.

Recommendation: For animal studies (xenografts), utilize CPI-1612.[7] CPI-1612 is the
structural evolution of CPI-637 designed for oral delivery.

e If you MUST use CPI-637 in vivo (e.g., Intratumoral or IP proof-of-concept):

o Vehicle: 10% DMSO + 10% Tween-80 + 80% Water (or Saline).
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o Route: IP (Intraperitoneal).
o Frequency: BID (Twice daily) due to short half-life.

o Dose: 25-50 mg/kg (Titration required).

o Preferred Approach (CPI-1612):
o Dose: 0.5 mg/kg — 5 mg/kg Oral (PO).

o Vehicle: 0.5% Methylcellulose / 0.1% Tween-80.

Workflow Summary Diagram
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Caption: Experimental pipeline emphasizing the switch to CPI-1612 for in vivo efficacy studies.

Troubleshooting & FAQs
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Issue Probable Cause Solution

Check MYC at 12h, 24h, and
No drop in MYC levels Timepoint too early or late 48h. MYC has a short half-life;

timing is critical.

Ensure dose is < 5 pM. If toxic

at 1 uM, cell line may be

Inactive Control is toxic Off-target effects -
hypersensitive to general
chemical stress.
Do not exceed 0.1% DMSO
Precipitation in media Low solubility final. Pre-warm media. Add
dropwise while vortexing.
Use acid extraction protocol
Weak H3K18ac signal Poor histone extraction (0.2N HCI) rather than whole
cell lysis (RIPA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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